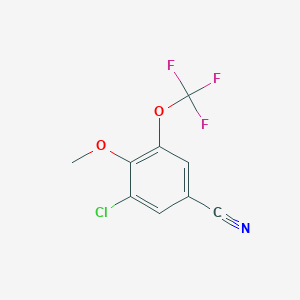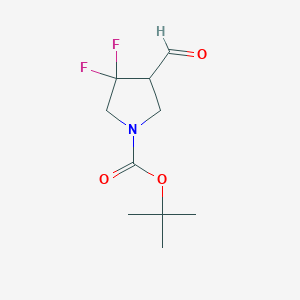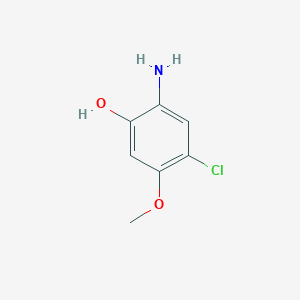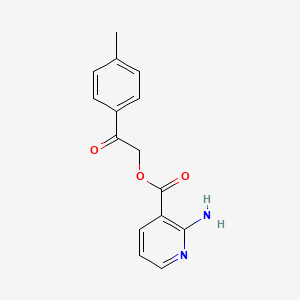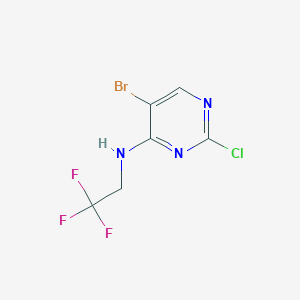
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is an organic compound with the molecular formula C6H4BrClF3N3. This compound is notable for its applications in various fields, including medicinal chemistry and agricultural chemistry .
Métodos De Preparación
The synthesis of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves several steps. One common method starts with the synthesis of N-cyclopentyl-pyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms . The industrial production of this compound often involves optimizing these reactions to achieve high yields and purity .
Análisis De Reacciones Químicas
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors for cell proliferation diseases.
Agricultural Chemistry: This compound is utilized in the development of novel pesticides and acaricides due to its bioactivity.
Chemical Research: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as a cyclin-dependent kinase 4 (CDK4) inhibitor, which is crucial in regulating the cell cycle. By inhibiting CDK4, this compound can prevent the proliferation of cancer cells .
Comparación Con Compuestos Similares
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Another pyrimidine derivative with similar applications in medicinal chemistry.
Flupentiofenox: A trifluoroethyl thioether compound used as an acaricide.
Pyrimidifen: A commercial acaricide with different substituents but similar bioactivity.
These comparisons highlight the unique properties and applications of this compound, particularly its role as an intermediate in pharmaceutical and agricultural chemistry.
Propiedades
Fórmula molecular |
C6H4BrClF3N3 |
|---|---|
Peso molecular |
290.47 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H4BrClF3N3/c7-3-1-12-5(8)14-4(3)13-2-6(9,10)11/h1H,2H2,(H,12,13,14) |
Clave InChI |
RSPYXTPFFANXND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
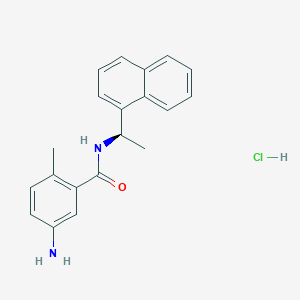
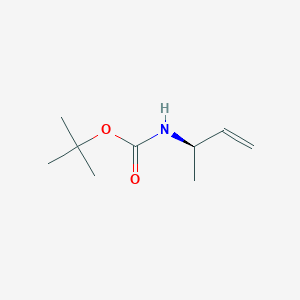
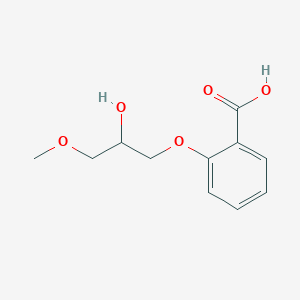
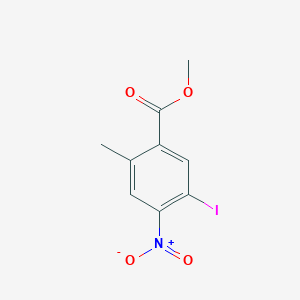
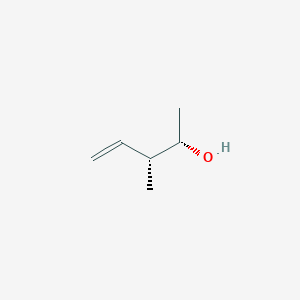
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
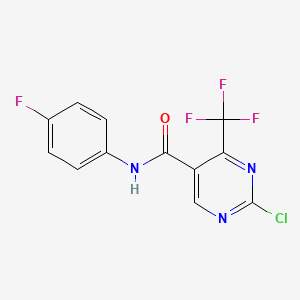
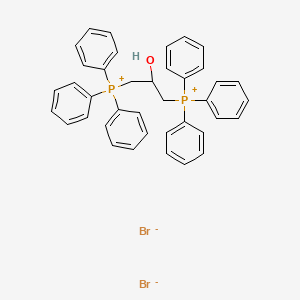
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
